molecular formula C7H13ClF3NO2 B2761739 (2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid hydrochloride CAS No. 1955474-01-7

(2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid hydrochloride

Cat. No.: B2761739
CAS No.: 1955474-01-7
M. Wt: 235.63
InChI Key: JTKJLQBCWRHTCM-JEDNCBNOSA-N
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Description

(2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a trifluoroethyl group, which imparts unique chemical properties, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid hydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable precursor. One common method includes the use of 2,2,2-trifluoroethylamine hydrochloride, which reacts with a methyl-substituted butanoic acid derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to confirm the structure and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity towards target molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid hydrochloride is unique due to its specific structural configuration and the presence of both a trifluoroethyl group and a methyl-substituted butanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(2S)-3-methyl-2-(2,2,2-trifluoroethylamino)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO2.ClH/c1-4(2)5(6(12)13)11-3-7(8,9)10;/h4-5,11H,3H2,1-2H3,(H,12,13);1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKJLQBCWRHTCM-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NCC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NCC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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